

An In-Depth Technical Guide to the Physicochemical Properties of Palbociclib Orotate

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Compound of Interest

Compound Name: *Palbociclib orotate*

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Abstract

Palbociclib, a potent and selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), is a cornerstone in the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer. The orotate salt of Palbociclib has been developed to optimize its pharmaceutical properties. This technical guide provides a comprehensive overview of the core physicochemical properties of **Palbociclib orotate**, presenting key quantitative data, detailed experimental methodologies for its characterization, and visual representations of its mechanism of action and analytical workflows. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the development and analysis of this important therapeutic agent.

Physicochemical Properties

The physicochemical properties of an active pharmaceutical ingredient (API) are critical determinants of its biopharmaceutical performance, including solubility, dissolution rate, and stability. These properties for Palbociclib and its orotate salt are summarized below.

General Properties

Property	Value	Reference
Chemical Name	6-acetyl-8-cyclopentyl-5-methyl-2-((5-(piperazin-1-yl)pyridin-2-yl)amino)pyrido[2,3-d]pyrimidin-7(8H)-one orotate	N/A
Molecular Formula	C ₂₄ H ₂₉ N ₇ O ₂ · C ₅ H ₄ N ₂ O ₄	N/A
Appearance	Yellow to orange powder	[1]

Solubility

Palbociclib exhibits pH-dependent solubility, a critical factor for its oral absorption. The free base is highly soluble in acidic conditions and its solubility decreases significantly as the pH increases.[1][2]

Medium	Solubility	Reference
Aqueous media (pH ≤ 4.0)	High solubility	[1]
Aqueous media (pH > 4.0)	Significantly reduced solubility	[1]
pH 7.9	9 µg/mL (for free base)	[2]

Dissociation Constants (pKa)

Palbociclib is a dibasic compound with two pKa values.

Group	pKa	Reference
Secondary piperazine nitrogen	7.4	[1][3]
Pyridine nitrogen	3.9	[1][3]

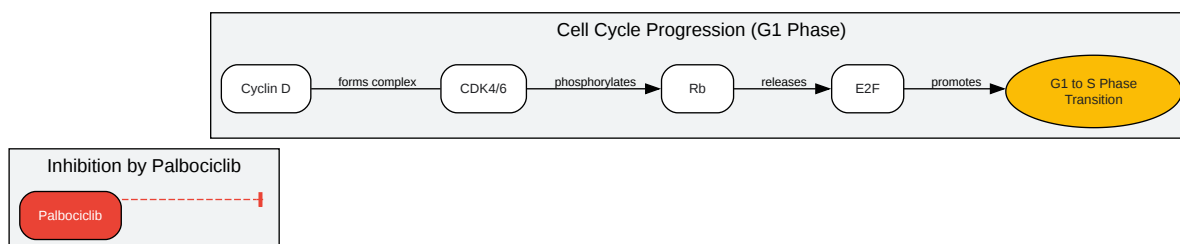
Partition Coefficient

The partition coefficient provides insight into the lipophilicity of a compound.

Condition	LogP	Reference
1-octanol/water at pH 7.4	0.99	[1][3]

Mechanism of Action: Signaling Pathway

Palbociclib selectively inhibits CDK4 and CDK6, key regulators of the cell cycle.[4][5][6] By inhibiting these kinases, Palbociclib prevents the phosphorylation of the Retinoblastoma (Rb) protein.[4][5] This, in turn, blocks the release of the E2F transcription factor, leading to cell cycle arrest at the G1/S transition and preventing cancer cell proliferation.[5][6]



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Palbociclib's inhibition of the CDK4/6-Rb pathway.

Experimental Protocols

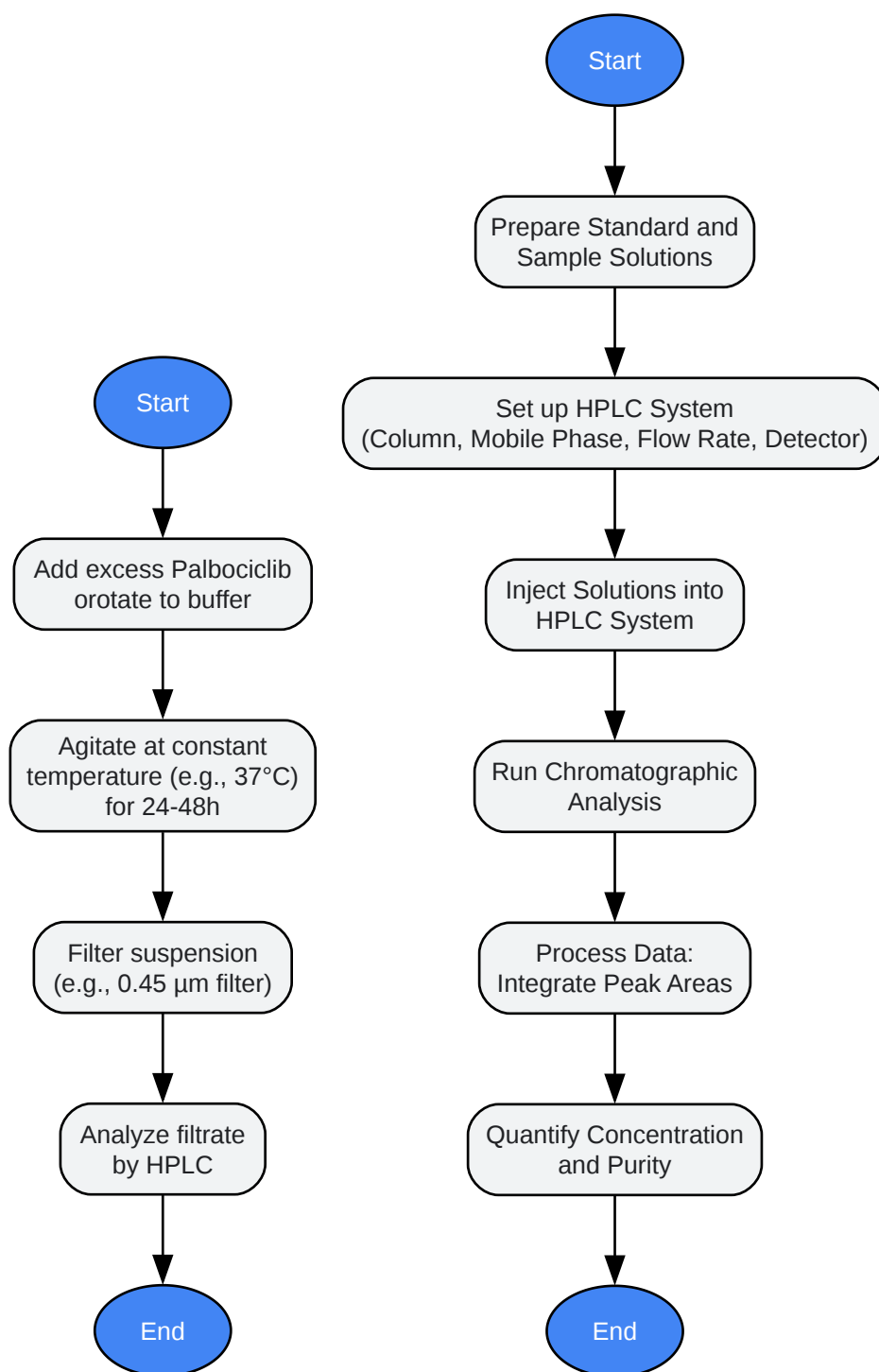
This section details the methodologies for key experiments used in the physicochemical characterization of **Palbociclib orotate**.

Solubility Determination

Objective: To determine the equilibrium solubility of **Palbociclib orotate** in various aqueous media.

Methodology:

- An excess amount of **Palbociclib orotate** is added to a known volume of the test medium (e.g., buffers of different pH values).
- The resulting suspension is agitated at a constant temperature (e.g., 37 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).
- The suspension is then filtered through a suitable membrane filter (e.g., 0.45 µm) to remove undissolved solids.
- The concentration of Palbociclib in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).^[7]



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